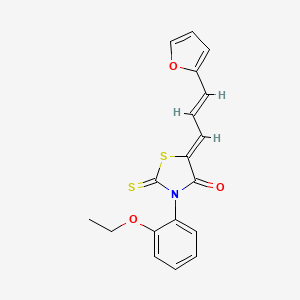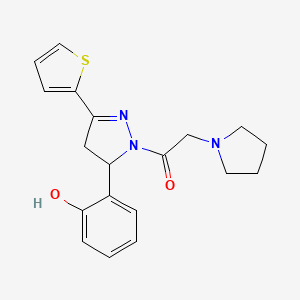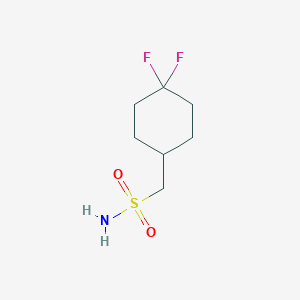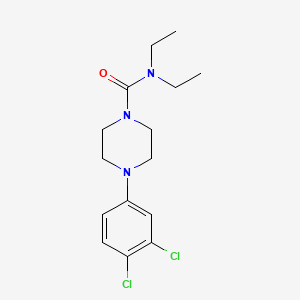
1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione" is a heterocyclic compound that contains a pyrrolidine-2,5-dione core, which is a common motif in various biologically active molecules. The structure of this compound suggests potential interactions such as hydrogen bonding and π-π interactions due to the presence of bromophenyl and tolylamino groups .
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives often involves multi-component reactions or the reaction of preformed cyclic structures with amines. For example, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one involves a three-component reaction followed by a reaction with aliphatic amines . Although the exact synthesis of "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, has been determined by X-ray crystallography, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . Non-classical hydrogen bonds and π-π interactions are also observed, which could be relevant for the molecular structure analysis of "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione".
Chemical Reactions Analysis
The reactivity of pyrrolidine-2,5-dione derivatives can be influenced by the substituents on the core structure. For instance, the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine yielded a product with a hydroxy group and an oxomorpholinylidene moiety . This suggests that the bromophenyl group can participate in reactions with amines to form substituted pyrrolidine-2,5-diones.
Physical and Chemical Properties Analysis
The solubility of related bromophenyl-pyrrole-dione compounds in various solvents has been studied, showing that solubility increases with temperature and varies significantly across different solvents . The solubility order and the mathematical correlation of solubility data using models such as the NRTL model and Apelblat equation provide insights into the physical properties of these compounds . These findings could be extrapolated to predict the solubility behavior of "1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione" in different solvents.
Wissenschaftliche Forschungsanwendungen
Inhibition of Glycolic Acid Oxidase
A study on derivatives similar to 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione found that compounds with large lipophilic substituents are potent, competitive inhibitors of glycolic acid oxidase, suggesting potential applications in medical research, particularly for conditions related to the metabolic processing of glycolic acid (Rooney et al., 1983).
Luminescent Materials
Research into polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, a category to which 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione belongs, demonstrates their application in creating highly luminescent materials. These materials exhibit strong fluorescence, making them suitable for electronic and photonic applications (Zhang & Tieke, 2008).
Corrosion Inhibition
Another application is in the field of corrosion science, where derivatives of pyrrolidine-2,5-dione have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This suggests potential industrial applications in protecting metal surfaces (Zarrouk et al., 2015).
Photoluminescence and Electronic Applications
A study on conjugated polymers incorporating pyrrolidine-2,5-dione units found these materials to have promising applications due to their photoluminescence properties and stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Solubility and Solvent Effects
Research into the solubility and solvent effects of bromophenyl-pyrrole-2,5-dione derivatives, which share a structural similarity with 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione, highlights the importance of understanding solvent interactions for pharmaceutical formulation and chemical synthesis processes (Li et al., 2019).
Fungicidal Activity
Derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized and shown to possess visible fungicidal activity, suggesting applications in agriculture and plant protection (Guihua et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-3-2-4-13(9-11)19-15-10-16(21)20(17(15)22)14-7-5-12(18)6-8-14/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWAEIJLLWNZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)


![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)


![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)